molecular formula C17H29ClN6O3S B114701 Biotinylarginylchloromethane CAS No. 142009-29-8

Biotinylarginylchloromethane

Cat. No.: B114701
CAS No.: 142009-29-8
M. Wt: 433 g/mol
InChI Key: RIYCJPZSFRVCIE-MPXAEWJHSA-N
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Description

Biotinylarginylchloromethane is a synthetic compound that combines biotin, arginine, and chloromethane. It is known for its potential applications in biochemical research, particularly in the study of enzyme inhibition and protein interactions. The compound’s unique structure allows it to interact with specific molecular targets, making it a valuable tool in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of biotinylarginylchloromethane typically involves the following steps:

    Biotinylation of Arginine: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester. This activated biotin is then reacted with arginine to form biotinylated arginine.

    Chloromethylation: The biotinylated arginine is then treated with chloromethane in the presence of a base such as sodium hydroxide to introduce the chloromethyl group, resulting in the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions: Biotinylarginylchloromethane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield biotinylarginine and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and other nucleophiles can react with the chloromethyl group.

    Hydrolysis Agents: Acidic or basic solutions can facilitate hydrolysis.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Hydrolysis Products: Biotinylarginine and hydrochloric acid are the primary products of hydrolysis.

Scientific Research Applications

Biotinylarginylchloromethane has several applications in scientific research:

    Enzyme Inhibition Studies: The compound can be used to study the inhibition of enzymes that interact with arginine residues.

    Protein Interaction Studies: this compound can be used to investigate protein-protein interactions, particularly those involving biotin-binding proteins.

    Biochemical Assays: The compound can be employed in various biochemical assays to study molecular interactions and enzyme activities.

Mechanism of Action

The mechanism of action of biotinylarginylchloromethane involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets enzymes and proteins that interact with arginine residues or biotin.

    Pathways Involved: By binding to these targets, this compound can inhibit enzyme activity or disrupt protein-protein interactions, providing valuable insights into biochemical pathways.

Comparison with Similar Compounds

    Biotinyllysylchloromethane: Similar to biotinylarginylchloromethane but with lysine instead of arginine.

    Biotinylornithylchloromethane: Contains ornithine instead of arginine.

Uniqueness: this compound is unique due to its specific combination of biotin, arginine, and chloromethane, which allows it to interact with a distinct set of molecular targets. This makes it particularly useful in studies involving arginine-specific enzymes and biotin-binding proteins.

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(3R)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29ClN6O3S/c18-8-12(25)10(4-3-7-21-16(19)20)22-14(26)6-2-1-5-13-15-11(9-28-13)23-17(27)24-15/h10-11,13,15H,1-9H2,(H,22,26)(H4,19,20,21)(H2,23,24,27)/t10-,11+,13+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYCJPZSFRVCIE-MPXAEWJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NC(CCCN=C(N)N)C(=O)CCl)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N[C@H](CCCN=C(N)N)C(=O)CCl)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29ClN6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20931302
Record name N-(6-Carbamimidamido-1-chloro-2-oxohexan-3-yl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142009-29-8
Record name Biotinylarginylchloromethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142009298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(6-Carbamimidamido-1-chloro-2-oxohexan-3-yl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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